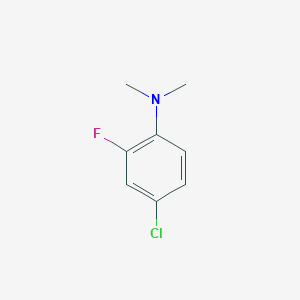

4-chloro-2-fluoro-N,N-dimethylaniline

Overview

Description

4-chloro-2-fluoro-N,N-dimethylaniline (CFDA) is a chemical compound that belongs to the family of anilines. It is widely used in scientific research applications, especially in the field of organic chemistry.

Scientific Research Applications

Fluorescent Probes

4-chloro-2-fluoro-N,N-dimethylaniline could potentially be used in the development of fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology . They are used in various research areas, including studies of subcellular localization and mechanisms of action of bioactive compounds . The fluorescence emission of these probes can be measured with great sensitivity, versatility, and quantitative capacity .

Drug Discovery

This compound could be used in drug discovery . The specific characteristics of fluorophores, a group to which this compound may belong, have boosted their investigation in various research areas . The necessity of fluorescent tags applicable in different studies has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

Cell Imaging

4-chloro-2-fluoro-N,N-dimethylaniline could be used in cell imaging . Fluorescent probes, which this compound could potentially be used to create, are widely used in cell imaging . This allows researchers to visualize cellular processes, aiding in the understanding of cellular function and the identification of potential therapeutic targets .

Environmental Analysis

This compound could be used in environmental analysis . Fluorescent probes, which can be created using this compound, are used in environmental analysis . They can be used to detect and quantify the presence of specific molecules, providing valuable information about environmental conditions .

Nonlinear Optical Single Crystals

4-chloro-2-fluoro-N,N-dimethylaniline could potentially be used in the development of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . They lead to good macroscopic NLO response and high molecular hyperpolarizability .

Communication Technologies

This compound could be used in the design of devices in communication technologies . Organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties are important in the design of devices in communication technologies .

Mechanism of Action

- However, specific information about its exact target remains elusive based on the available literature .

- The electron-withdrawing chlorine and fluorine atoms enhance the reactivity of the aromatic ring, making it susceptible to nucleophilic attack .

- The resulting Meisenheimer complex (a negatively charged intermediate) forms during the substitution process .

Target of Action

Mode of Action

Pharmacokinetics (ADME Properties)

- 4-chloro-2-fluoro-N,N-dimethylaniline can be absorbed through various routes (e.g., oral, dermal, inhalation). It may distribute to tissues and organs, but details are scarce. Liver enzymes likely metabolize it, converting it into other compounds. Elimination occurs primarily through urine and feces .

properties

IUPAC Name |

4-chloro-2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJLHDSSYMUMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654206 | |

| Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-fluoro-N,N-dimethylaniline | |

CAS RN |

914635-85-1 | |

| Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

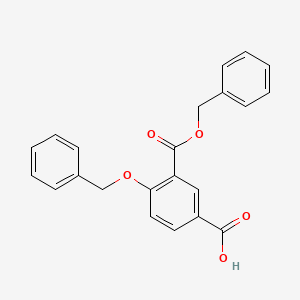

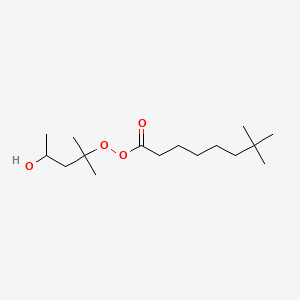

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline;dichloride](/img/structure/B1498684.png)

![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)